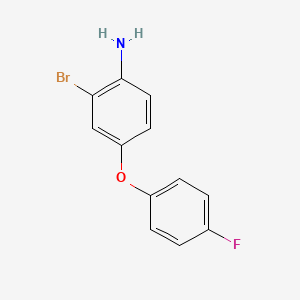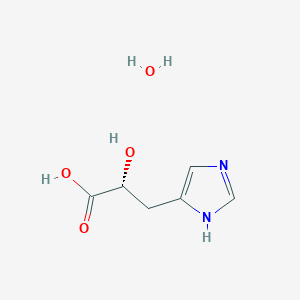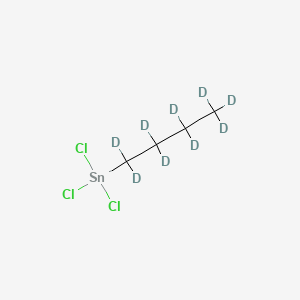
Butyltin-d9 Trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltin-d9 Trichloride, also known as Butyltrichlorotin-d9, is a deuterated organotin compound. It is a colorless oil that is soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyltin-d9 Trichloride can be synthesized through the reaction of butyl lithium with tin tetrachloride in the presence of deuterated solvents. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BuLi+SnCl4→BuSnCl3+LiCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Butyltin-d9 Trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyltin oxide.
Reduction: Reduction reactions can convert it to butyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Butyltin oxide
Reduction: Butyltin hydride
Substitution: Various substituted butyltin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Butyltin-d9 Trichloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is used in studies involving isotopic labeling to trace the metabolic pathways of organotin compounds.
Medicine: Research on the toxicological effects of organotin compounds often involves this compound.
Industry: It is used in the production of tin dioxide coatings on glass and as a stabilizer in polyvinyl chloride (PVC) production.
Mécanisme D'action
The mechanism of action of Butyltin-d9 Trichloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound can also interact with cellular membranes, leading to changes in membrane permeability and function. The pathways involved in its action include oxidative stress and disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyltin Trichloride: The non-deuterated version of Butyltin-d9 Trichloride.
Dibutyltin Dichloride: Another organotin compound with two butyl groups and two chlorine atoms.
Tributyltin Chloride: Contains three butyl groups and one chlorine atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C4H9Cl3Sn |
|---|---|
Poids moléculaire |
291.2 g/mol |
Nom IUPAC |
trichloro(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |
InChI |
InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3/i1D2,2D3,3D2,4D2;;;; |
Clé InChI |
YMLFYGFCXGNERH-RZIUWGQBSA-K |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](Cl)(Cl)Cl |
SMILES canonique |
CCCC[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
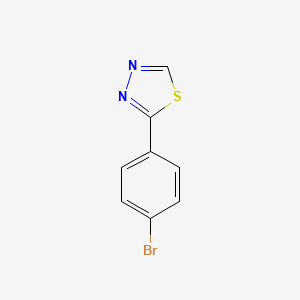
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
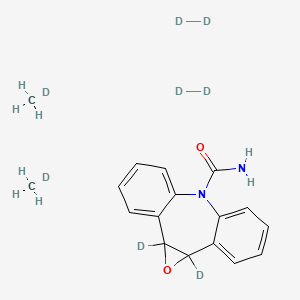
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
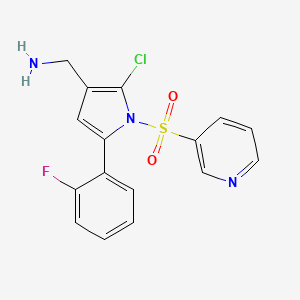
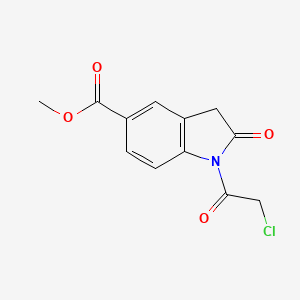
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
